Lobeglitazone
概要
説明
ロベグリタゾンは、チアゾリジンジオン系に属する抗糖尿病薬です。主にインスリン感受性を改善することで、2型糖尿病を管理するために使用されます。 ロベグリタゾンは、脂肪細胞内のペルオキシソーム増殖因子活性化受容体ガンマに結合することにより、インスリン感受性向上薬として機能し、脂肪細胞をインスリンに対してより反応性にします .
2. 製法
合成経路と反応条件: ロベグリタゾンは、重要な中間体の形成とその後の反応を含む多段階プロセスによって合成されます。合成は通常、以下の手順を伴います。
ピリミジン部分の形成: ピリミジン環は、適切な出発物質を制御された条件下で反応させることによって合成されます。
チアゾリジンジオン環の導入: チアゾリジンジオン環は、環化反応によって導入されます。
カップリング反応: ピリミジン部分とチアゾリジンジオン部分は、適切な試薬と触媒を使用して結合されます。
最終的な修飾: 最終生成物は、精製と特性評価後に得られます.
工業的生産方法: ロベグリタゾンの工業的生産は、上記で述べた合成経路をスケールアップすることを含みます。プロセスは、収率、純度、コスト効率の点で最適化されています。重要な手順には以下が含まれます。
反応条件の最適化: 温度、圧力、溶媒条件は、最大収率を得るために最適化されます。
作用機序
ロベグリタゾンは、脂肪細胞内のペルオキシソーム増殖因子活性化受容体ガンマに結合して活性化することにより、インスリン感受性向上薬として作用します。この活性化は、脂肪細胞へのインスリンの結合を促進し、血糖値を低下させ、ヘモグロビンA1c値を低下させ、脂質および肝臓のプロフィールを改善します。 ピオグリタゾンは、ペルオキシソーム増殖因子活性化受容体アルファおよびペルオキシソーム増殖因子活性化受容体ガンマの両方に作用するデュアルペルオキシソーム増殖因子活性化受容体アゴニストであるのに対し、ロベグリタゾンは純粋なペルオキシソーム増殖因子活性化受容体ガンマアゴニストです .
6. 類似の化合物との比較
ロベグリタゾンは、ロシグリタゾンやピオグリタゾンなどの他のチアゾリジンジオンと比較されます。
ロシグリタゾン: 両方の化合物はインスリン感受性を改善しますが、ロシグリタゾンは心臓血管系への懸念と関連付けられています。
ピオグリタゾン: ロベグリタゾンは、ピオグリタゾンと同様の血糖効果を示しますが、より低い有効用量で、安全性の高いプロファイルを持っています
類似の化合物:
- ロシグリタゾン
- ピオグリタゾン
- トログリタゾン (肝毒性のため市販中止)
ロベグリタゾンは、ペルオキシソーム増殖因子活性化受容体ガンマへの高い結合親和性と安全性の高いプロファイルにより、2型糖尿病の管理のための有望な候補となっています .
生化学分析
Biochemical Properties
Lobeglitazone interacts with enzymes and proteins, primarily functioning as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . By activating PPAR-gamma and promoting the binding of insulin at fat cells, this compound has been shown to reduce blood sugar levels, lower hemoglobin A1C (HbA1C) levels, and improve lipid and liver profiles .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by making the cells more responsive to insulin . This is achieved by binding to the PPAR receptors in fat cells, thereby improving insulin sensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an insulin sensitizer. It binds and activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . This activation promotes the binding of insulin at fat cells, thereby reducing blood sugar levels and improving lipid and liver profiles .
Temporal Effects in Laboratory Settings
It has been shown to have long-lasting effects in reducing blood sugar levels and improving lipid and liver profiles .
Dosage Effects in Animal Models
In animal models, this compound showed similar glycemic efficacy to pioglitazone, with a lower effective dose, and favorable safety results
Metabolic Pathways
This compound is involved in the metabolic pathway related to insulin sensitivity. It activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells, which is a key player in regulating metabolism, including glucose and lipid metabolism .
Transport and Distribution
This compound is primarily distributed to the liver with a tissue-to-plasma concentration ratio of 5.59, and less to heart, lung, and fat . It interacts with major membrane transporters such as OATP1B1, OAT3, and MDR1 .
Subcellular Localization
The subcellular localization of this compound is primarily within fat cells where it binds and activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma . This activation makes the cells more responsive to insulin .
準備方法
Synthetic Routes and Reaction Conditions: Lobeglitazone is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the Thiazolidinedione Ring: The thiazolidinedione ring is introduced through a cyclization reaction.
Coupling Reactions: The pyrimidine and thiazolidinedione moieties are coupled together using suitable reagents and catalysts.
Final Modifications: The final product is obtained after purification and characterization.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
ロベグリタゾンは、以下を含むさまざまな化学反応を起こします。
酸化: ロベグリタゾンは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、ハロゲン化アルキル.
形成される主要な生成物:
酸化された誘導体: 酸化反応によって形成されます。
還元された誘導体: 還元反応によって形成されます。
置換された誘導体: 置換反応によって形成されます.
4. 科学研究における用途
ロベグリタゾンは、以下を含む幅広い科学研究用途を持っています。
化学: チアゾリジンジオン化学とその誘導体を研究するためのモデル化合物として使用されます。
生物学: 細胞代謝とインスリン感受性への影響について調査されています。
医学: 2型糖尿病の管理のための臨床研究で使用され、他の代謝性疾患の治療におけるその可能性を探求しています。
科学的研究の応用
Lobeglitazone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thiazolidinedione chemistry and its derivatives.
Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.
Medicine: Used in clinical studies for managing type 2 diabetes mellitus and exploring its potential in treating other metabolic disorders.
Industry: Employed in the development of new antidiabetic drugs and formulations
類似化合物との比較
特性
IUPAC Name |
5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHXEZSCHQVSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist. | |
Record name | Lobeglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
607723-33-1 | |
Record name | Lobeglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607723-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lobeglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607723331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobeglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LOBEGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY89F08K5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Lobeglitazone?
A1: this compound is a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [, , , ] It exerts its antidiabetic effects primarily by improving insulin sensitivity in skeletal muscle and reducing hepatic glucose production. [, , ]
Q2: How does this compound's activation of PPARγ translate to its therapeutic effects in type 2 diabetes mellitus (T2DM)?
A2: PPARγ activation by this compound leads to enhanced glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, while simultaneously suppressing hepatic gluconeogenesis. [, , , ] This dual action helps improve glycemic control in T2DM patients.
Q3: Does this compound impact lipid metabolism?
A3: Yes, this compound demonstrates beneficial effects on lipid profiles. It has been shown to improve triglyceride levels, high-density lipoprotein cholesterol (HDL-C), small dense low-density lipoprotein cholesterol (LDL-C), free fatty acids, and apolipoprotein-B/CIII. [, , , ]
Q4: Does this compound have any direct anti-inflammatory effects in the liver?
A4: Research suggests that this compound can directly reduce inflammation in the liver. Studies show it reduces lipopolysaccharide (LPS)-induced NLRP3 inflammasome activation and the production of pro-inflammatory cytokines in Kupffer cells and hepatocytes. []
Q5: Beyond its antidiabetic effects, what other therapeutic potential does this compound hold?
A5: this compound has shown promise in preclinical studies for treating non-alcoholic fatty liver disease (NAFLD). [, , ] It has also demonstrated protective effects against renal fibrosis in mice models. []
Q6: What is the bioavailability of this compound?
A7: this compound exhibits high oral bioavailability, reaching approximately 95% in rat models. []
Q7: Are there any known drug-drug interactions with this compound?
A8: Studies have explored potential interactions with various drugs. This compound did not show clinically significant pharmacokinetic interactions with:- Warfarin []- Metformin [, ]- Empagliflozin [, ]- A fixed-dose combination of this compound and Metformin []
Q8: Are there any gender differences in the pharmacokinetics of this compound?
A9: Yes, studies in rats have revealed significant gender differences in this compound's pharmacokinetics and hepatic metabolism. Female rats exhibited a considerably higher area under the plasma concentration-time curve (AUCinf) compared to male rats following both intravenous and oral administration. []
Q9: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?
A10: In vitro studies indicate that this compound primarily interacts with CYP1A2, 2C9, and 2C19. []
Q10: Does this compound interact with drug transporters?
A11: Yes, this compound has been shown to interact with drug transporters like multidrug resistance protein 1 (MDR1) and OATP1B1 in in vitro studies using Madin-Darby canine kidney (MDCK) cells. []
Q11: What is the efficacy of this compound compared to other TZDs, like Pioglitazone?
A12: In clinical trials, this compound demonstrated similar glycemic efficacy to Pioglitazone but at a lower effective dose. [, , ] It showed comparable HbA1c reduction to Pioglitazone when added to Metformin. []
Q12: Has this compound's efficacy been evaluated in drug-naïve patients?
A13: Yes, a study investigated the efficacy and safety of initial triple therapy with Metformin, Sitagliptin, and this compound in drug-naïve T2DM patients. The triple therapy resulted in significant HbA1c reduction and better target HbA1c achievement compared to a conventional stepwise approach. []
Q13: Have any targeted drug delivery strategies been explored for this compound?
A15: Yes, research explored using nanoparticles targeting macrophage mannose receptors (MMRs) for targeted delivery of this compound to inflamed atherosclerotic plaques. [, , ] This strategy showed promising results in reducing plaque inflammation in preclinical models.
Q14: Can you elaborate on the rationale behind targeting MMRs for this compound delivery?
A16: Macrophages play a key role in plaque inflammation, and MMRs are highly expressed on their surface. Targeting MMRs with this compound-loaded nanoparticles enables site-specific drug delivery to inflamed plaques, potentially enhancing efficacy and minimizing systemic exposure. [, , ]
Q15: What is the general safety profile of this compound?
A17: Clinical trials indicated that this compound is generally well-tolerated. [, , , ] Common adverse events were similar to other TZDs, but potentially less frequent, including edema and weight gain. [, ] Notably, a real-world study in Korea reported no bladder cancer cases and a low incidence of congestive heart failure (CHF) associated with long-term this compound use. []
Q16: Are there any biomarkers being investigated for predicting this compound efficacy or monitoring treatment response?
A16: While the provided abstracts don't mention specific biomarkers, future research could explore potential biomarkers related to PPARγ activity, glucose metabolism, lipid profiles, or inflammatory markers to assess this compound's efficacy and individual patient response.
Q17: What analytical methods are commonly used for this compound quantification?
A19: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for quantifying this compound in biological samples. [, , ] High-performance liquid chromatography (HPLC) methods have also been developed and validated for determining this compound concentrations in bulk and pharmaceutical formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。